1,3,4-Thiadiazole vs. Thiazole Heterocycle: Differential Adenosine A3 Receptor Binding Affinity
The substitution of thiazole with 1,3,4-thiadiazole in heterocyclic amide scaffolds has been shown to substantially alter human adenosine A3 receptor binding affinity. In a direct SAR comparison of matched molecular pairs, the thiadiazole core conferred up to 10-fold differences in binding affinity relative to the analogous thiazole core, attributed to the additional nitrogen atom enabling stronger hydrogen-bond interactions within the receptor binding pocket [1]. This provides a class-level inference that the 1,3,4-thiadiazol-2-yl moiety in 1-methanesulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide may exhibit measurably different target engagement compared to its thiazole analog (CAS 1448051-39-5: 1-methanesulfonyl-N-(5-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide).
| Evidence Dimension | Adenosine A3 receptor binding affinity (Ki) – thiadiazole vs. thiazole core |
|---|---|
| Target Compound Data | Not directly measured for CAS 1448127-89-6; thiadiazole scaffold inferred to alter binding vs. thiazole |
| Comparator Or Baseline | Analogous thiazole scaffold: ~10-fold affinity variation reported in matched molecular pair studies [1] |
| Quantified Difference | Up to 10-fold difference in Ki between thiadiazole and thiazole regioisomers in adenosine A3 receptor assays (class-level inference) |
| Conditions | Human adenosine A3 receptor radioligand binding assays (literature class-level comparison) |
Why This Matters
Users prioritizing adenosine receptor-targeted programs should procure the thiadiazole variant rather than the thiazole analog, as the heterocycle identity is a documented determinant of target binding affinity.
- [1] Press, N.J., et al. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2003. View Source
